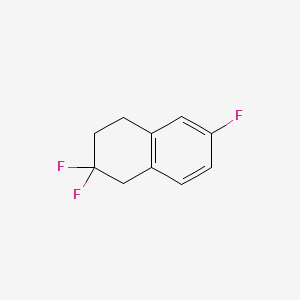
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene: is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of three fluorine atoms at the 2 and 6 positions of the tetrahydronaphthalene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and altered reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to handle the highly reactive fluorinating agents safely. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its fully hydrogenated form.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of amino or thio derivatives of the compound.
Scientific Research Applications
Chemistry: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and ability to modulate biological activity.
Industry: This compound can be used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorination imparts unique properties such as increased chemical resistance and reduced surface energy.
Mechanism of Action
The mechanism by which 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene exerts its effects is largely dependent on its application. In drug development, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and increasing binding affinity. The pathways involved would vary based on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene derivatives: Compounds with additional functional groups attached to the fluorinated tetrahydronaphthalene core.
Uniqueness: this compound is unique due to the specific placement of fluorine atoms, which significantly alters its chemical and physical properties compared to its non-fluorinated counterpart. The presence of fluorine atoms can enhance metabolic stability, increase lipophilicity, and modulate the compound’s reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
57584-67-5 |
|---|---|
Molecular Formula |
C10H9F3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3,3,7-trifluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9F3/c11-9-2-1-8-6-10(12,13)4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
InChI Key |
LZSSXONYJKOZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1C=C(C=C2)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


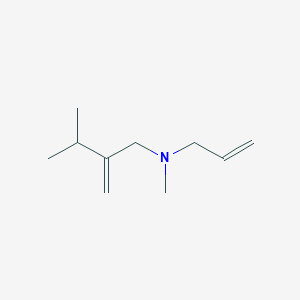
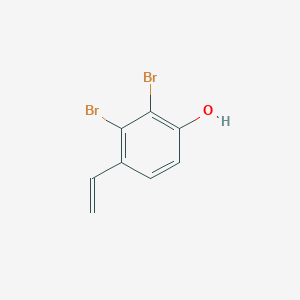
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
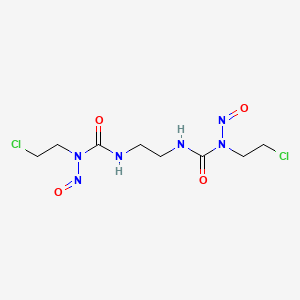
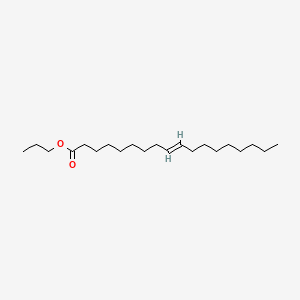
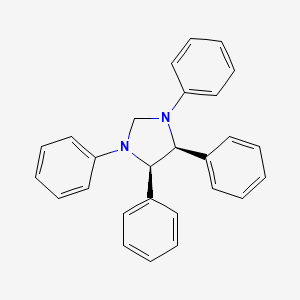

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
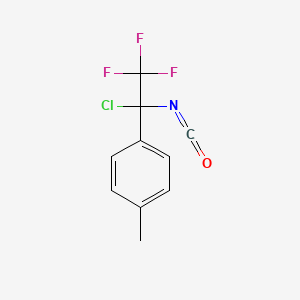
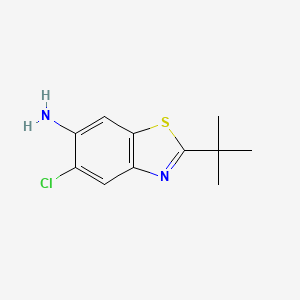
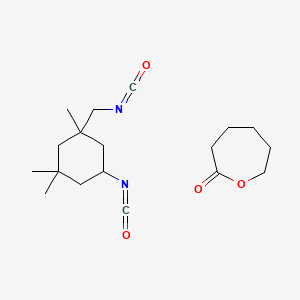
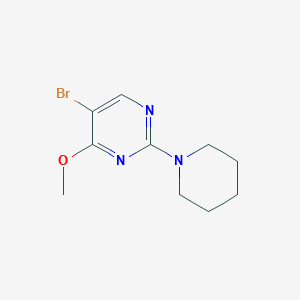
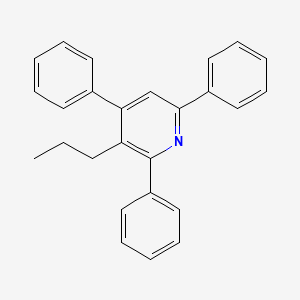
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
